Metronidazole-D4 Hydrochloride
Overview
Description
Metronidazole-D4 Hydrochloride is a deuterated form of Metronidazole, an antibiotic and antiprotozoal medication. The deuterium labeling (D4) is used for analytical purposes, particularly in mass spectrometry, to distinguish it from the non-labeled compound. Metronidazole itself is widely used to treat various infections caused by anaerobic bacteria and protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metronidazole-D4 Hydrochloride involves the incorporation of deuterium atoms into the Metronidazole molecule. This can be achieved through the hydrogen-deuterium exchange reaction. The process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and purification systems to achieve high yields and purity. The deuterated compound is then converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Metronidazole-D4 Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in Metronidazole can be reduced to an amine group.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Reduction: Amino derivatives of Metronidazole.
Oxidation: Carbonyl derivatives.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Metronidazole-D4 Hydrochloride is used extensively in scientific research due to its labeled nature. Some applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Metronidazole in the body.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Metronidazole.
Biological Research: Used to investigate the mechanisms of action and resistance in microorganisms.
Industrial Applications: Utilized in the development of new formulations and drug delivery systems .
Mechanism of Action
Metronidazole-D4 Hydrochloride exerts its effects by entering the microbial cells and undergoing reduction. The reduced form of Metronidazole interacts with the DNA of the microorganisms, causing strand breakage and inhibition of nucleic acid synthesis. This leads to cell death. The primary molecular targets are the DNA and electron-transport proteins of anaerobic bacteria and protozoa .
Comparison with Similar Compounds
Similar Compounds
- Ornidazole
- Tinidazole
- Secnidazole
Comparison
Metronidazole-D4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to other nitroimidazole derivatives like Ornidazole and Tinidazole, this compound offers enhanced stability and distinct mass spectrometric properties, making it a valuable tool in research .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties, derived from deuterium labeling, make it an essential tool for analytical and pharmacokinetic studies. Understanding its preparation, chemical reactions, and mechanism of action provides valuable insights into its role in modern science and medicine.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTPAIQTXYFGJC-DAHDXRBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261397-74-3 | |
Record name | 1261397-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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